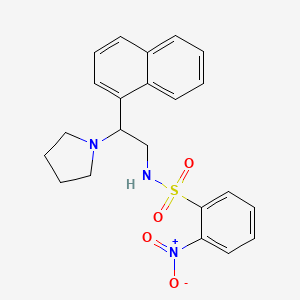

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzenesulfonamide

Description

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative featuring a naphthalene aromatic system, a pyrrolidine heterocycle, and a 2-nitrobenzenesulfonamide moiety.

Properties

IUPAC Name |

N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c26-25(27)20-12-3-4-13-22(20)30(28,29)23-16-21(24-14-5-6-15-24)19-11-7-9-17-8-1-2-10-18(17)19/h1-4,7-13,21,23H,5-6,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNIJYWTSZEZCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 397.48 g/mol. It features a naphthalene moiety linked to a pyrrolidine group, along with a nitrobenzenesulfonamide functional group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 397.48 g/mol |

| CAS Number | 941977-33-9 |

| Density | 1.6 g/cm³ |

| Boiling Point | 418.8 °C |

| Melting Point | 189-194 °C |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of nitro compounds, including those similar to this compound. Nitro-containing molecules often exhibit activity against various microorganisms through mechanisms involving the reduction of the nitro group, leading to the formation of reactive intermediates that can damage DNA and disrupt cellular processes .

For instance, derivatives of nitrobenzene sulfonamides have shown efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) reported as low as 20 µM for certain compounds .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also notable. Nitro groups can modulate inflammatory pathways by inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in the inflammatory response . Research indicates that compounds with multiple nitro groups may enhance these inhibitory effects, suggesting that this compound could be a promising candidate for treating inflammatory conditions .

Anticancer Potential

Emerging evidence suggests that nitro compounds possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) upon reduction of the nitro group, leading to oxidative stress and subsequent cell death. Studies have demonstrated that similar compounds can inhibit tumor cell proliferation in vitro, making them candidates for further investigation in cancer therapy .

Case Studies

- Study on Antimicrobial Efficacy : A study published in 2022 evaluated various nitrobenzene sulfonamide derivatives, including compounds similar to this compound, against clinically relevant pathogens. The results indicated significant antimicrobial activity, particularly against resistant strains of bacteria.

- Anti-inflammatory Mechanisms : In another study focusing on inflammatory models, researchers found that nitro-substituted fatty acids exhibited potent anti-inflammatory effects through the inhibition of NF-kB signaling pathways. This suggests that similar mechanisms may be applicable to this compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related sulfonamide derivatives:

Aromatic System Comparison

- Naphthalene vs. Quinoline/Phenyl: The target compound’s naphthalene group (C₁₀H₈) provides extended π-conjugation and hydrophobicity compared to quinoline (C₉H₆N) in or phenyl in . This may enhance membrane permeability but reduce solubility .

- Nitro Group Positioning: The 2-nitrobenzenesulfonamide moiety is shared with compounds in –4.

Amine Substituent Analysis

- Pyrrolidine vs. Piperidine/Morpholine : The pyrrolidine ring (5-membered) in the target compound offers less steric hindrance than the tetramethylpiperidine (6-membered, bulky) in but more rigidity than morpholine (6-membered, oxygen-containing) in .

- Hydroxyethyl vs. Pyrrolidinylethyl : The hydroxyethyl group in enables hydrogen bonding, absent in the target compound’s pyrrolidinylethyl chain, which may affect solubility and target binding .

Key Research Findings and Implications

- Steric and Electronic Effects : The naphthalene group in the target compound may hinder interactions with flat binding pockets compared to smaller aryl groups in –3. Conversely, the pyrrolidine’s basicity could enhance solubility in acidic environments .

- Biological Potential: While highlights U937 cell stimulation by pyrrolidine-containing carboxamides, the target’s sulfonamide backbone and nitro group may redirect activity toward enzymatic inhibition (e.g., carbonic anhydrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.